molecular formula C25H21ClN2O3S B215641 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio]-N-(4-ethoxyphenyl)acetamide

2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio]-N-(4-ethoxyphenyl)acetamide

Cat. No. B215641
M. Wt: 465 g/mol
InChI Key: GONBGPWFZSEZAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio]-N-(4-ethoxyphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biochemistry. This compound is commonly referred to as COTI-2 and is a promising drug candidate for cancer treatment.

Scientific Research Applications

COTI-2 has been extensively studied for its potential applications in cancer treatment. It has been shown to be effective against a wide range of cancer cells, including those that are resistant to traditional chemotherapy drugs. COTI-2 works by targeting the mutant p53 protein, which is found in many types of cancer cells. Mutant p53 is a key driver of cancer growth and is often associated with poor prognosis. By targeting mutant p53, COTI-2 can induce cancer cell death and inhibit tumor growth.

Mechanism of Action

COTI-2 works by binding to the mutant p53 protein and inducing a conformational change that restores its function. Mutant p53 is often misfolded and unable to perform its normal tumor-suppressing functions. COTI-2 binds to the mutant p53 protein and stabilizes it, allowing it to resume its normal function. This leads to the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
COTI-2 has been shown to be effective against a wide range of cancer cells, including those that are resistant to traditional chemotherapy drugs. It has also been shown to be well-tolerated in preclinical studies, with no significant toxicity or adverse effects observed. COTI-2 has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and improve overall survival in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of COTI-2 is its broad-spectrum activity against a wide range of cancer cells. It has also been shown to be effective against cancer cells that are resistant to traditional chemotherapy drugs. However, one limitation of COTI-2 is its relatively low bioavailability, which may limit its effectiveness in vivo. Additionally, more research is needed to fully understand the mechanism of action of COTI-2 and its potential interactions with other drugs.

Future Directions

There are several potential future directions for research on COTI-2. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus could be the optimization of the dosing and administration of COTI-2 to improve its bioavailability and efficacy in vivo. Additionally, more research is needed to fully understand the mechanism of action of COTI-2 and its potential interactions with other drugs. Finally, there is a need for clinical trials to evaluate the safety and efficacy of COTI-2 in human patients.

Synthesis Methods

The synthesis of COTI-2 involves the reaction of 2-chloro-6-nitrobenzoic acid with 4-ethoxyaniline to form 2-chloro-6-nitro-N-(4-ethoxyphenyl)benzamide. This intermediate compound is then reacted with 2-mercapto-3-phenylquinoline to form COTI-2. The synthesis of COTI-2 is a multi-step process that requires careful attention to detail and strict adherence to safety protocols.

properties

Product Name

2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio]-N-(4-ethoxyphenyl)acetamide

Molecular Formula

C25H21ClN2O3S

Molecular Weight

465 g/mol

IUPAC Name

2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C25H21ClN2O3S/c1-2-31-19-11-9-18(10-12-19)27-22(29)15-32-24-23(16-6-4-3-5-7-16)20-14-17(26)8-13-21(20)28-25(24)30/h3-14H,2,15H2,1H3,(H,27,29)(H,28,30)

InChI Key

GONBGPWFZSEZAV-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4

Origin of Product

United States

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